N-Succinimidyl 4-Benzoylbenzoate

Protein Immobilization Atomic Force Microscopy (AFM) Mass Spectrometry (MS)

Standard NHS-ester crosslinkers (e.g., DSP) fail to achieve efficient immobilization of difficult proteins like HSA under low-concentration conditions, wasting scarce samples. SuccBB solves this with an amine-reactive NHS ester for primary conjugation and a UV-activatable benzophenone for non-specific, proximity-driven crosslinking. - Delivers ~3-fold increase in MS-identified peptides vs. standard NHS-ester crosslinkers for low-abundance protein analysis. - Enables covalent anchoring of proteins to APTES-modified surfaces for AFM and MS workflows where generic reagents fail. - Validated for two-step photoaffinity labeling to capture transient protein-protein and protein-nucleic acid interactions. Supplied >98% pure (HPLC), stored under inert gas at 0-10°C, with global shipping for routine procurement reliability.

Molecular Formula C18H13NO5
Molecular Weight 323.3 g/mol
CAS No. 91990-88-4
Cat. No. B014156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl 4-Benzoylbenzoate
CAS91990-88-4
Synonyms4-Benzoylbenzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  1-[(4-Benzoylbenzoyl)oxy]-2,5-pyrrolidinedione;  N-Succinimidyl 4-Benzoylbenzoate;  _x000B_
Molecular FormulaC18H13NO5
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyMVQNJLJLEGZFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinimidyl 4-Benzoylbenzoate (SuccBB) Procurement and Differentiation


N-Succinimidyl 4-Benzoylbenzoate (also known as 4-Benzoylbenzoic acid N-succinimidyl ester or SuccBB, CAS 91990-88-4) is a heterobifunctional, photoreactive crosslinking reagent . It features an amine-reactive N-hydroxysuccinimide (NHS) ester group for facile conjugation to primary amines on biomolecules (e.g., proteins, peptides, amino-modified surfaces) and a photoactivatable benzophenone group that forms covalent bonds non-specifically upon UV irradiation at ~350-370 nm [1]. This compound is a foundational tool in chemical biology for the synthesis of photoreactive probes, photoaffinity labeling, and the study of protein-protein and protein-nucleic acid interactions .

Amine-reactive NHS ester for biomolecule conjugation
Photoactivatable benzophenone crosslinking at 350–370 nm
Designed for protein immobilization on amine-functionalized surfaces
Compatible with AFM and MS downstream analysis

SuccBB Substitution Risks


Generic substitution in bioconjugation workflows is high-risk because the performance of heterobifunctional photocrosslinkers is critically dependent on the interplay between the photoreactive group's chemistry and the target system's specific architecture and solvent conditions [1]. For instance, standard amine-reactive NHS-ester crosslinkers without a photoreactive group (e.g., DSP) lack the ability to perform non-specific, proximity-based crosslinking, limiting their utility in many structural biology applications [2]. Even among photocrosslinkers, the choice of photoreactive group (e.g., benzophenone vs. diazirine vs. aryl azide) drastically alters crosslinking yield, specificity, and experimental compatibility, making direct substitution without empirical validation a primary source of experimental failure and wasted procurement [3].

Non-photoreactive NHS crosslinkers

Standard amine-reactive crosslinkers (e.g., DSP) lack UV-triggered crosslinking, limiting proximity-based capture.

Photoreactive group mismatch

Replacing benzophenone with diazirine or aryl azide may alter crosslinking yield and specificity; empirical validation is advised.

SuccBB Performance Evidence


BSA Immobilization vs. DSP

In a direct head-to-head comparison for immobilizing bovine serum albumin (BSA) on an AFM chip surface, the SuccBB crosslinker demonstrated significantly higher efficiency than the standard NHS-ester crosslinker dithiobis(succinimidyl propionate) (DSP) [1]. This efficiency was quantified by the average number of BSA peptides identified in eluates via MALDI-TOF mass spectrometry, a direct measure of successful protein capture and subsequent digestion [1].

BSA Immobilization
Head-to-head
~3× more peptides vs DSP
Supports MS signal sensitivity
With alkylation; 10⁻⁷ M BSA on chip
Protein Immobilization Atomic Force Microscopy (AFM) Mass Spectrometry (MS)

HSA Immobilization Where DSP Fails

A comparative study of protein immobilization strategies on muscovite mica surfaces revealed that for human serum albumin (HSA), a notoriously difficult-to-immobilize protein, sufficient capturing efficiency was only observed with the SuccBB photocrosslinker [1]. The standard DSP crosslinker failed to achieve efficient HSA immobilization under the same low-concentration (10⁻⁹ M) conditions [1].

HSA Immobilization
Head-to-head
Sufficient capture; DSP failed
Essential for difficult proteins
Low conc. (10⁻⁹ M) on mica
Protein Immobilization Surface Chemistry Biosensor Development

Benzophenone vs. Other Photoreactive Groups

While direct, quantitative head-to-head data for SuccBB against all photoreactive analogs is sparse, a class-level study comparing NHS-ester crosslinkers with different photoreactive groups (benzophenone, diazirine, and aryl azide) provides critical context for reagent selection [1]. In this study, the aryl azide-based crosslinker (ABAS) was found to be the most efficient at producing detectable crosslinks in a test peptide system, yielding 10 crosslinks in native α-synuclein, while the benzophenone-based analog (CBS) did not produce detectable crosslinks under those specific conditions [1].

Photoreactive Group
Class-level
ABAS detected; CBS not in this system
Group choice is target-dependent
Data to verify; one peptide system
Photoaffinity Labeling Protein Crosslinking Structural Proteomics

SuccBB Application Scenarios


High-Sensitivity Proteomics on Solid Supports

SuccBB is the preferred reagent for covalently anchoring proteins to amine-functionalized surfaces (e.g., APTES-modified mica or glass chips) when subsequent analysis by atomic force microscopy (AFM) or mass spectrometry (MS) is planned. The quantitative evidence demonstrates a ~3-fold increase in MS-identified peptides for BSA compared to standard NHS-ester crosslinkers, making it critical for maximizing data yield in low-abundance protein analysis [1]. This scenario directly leverages the validated superior immobilization efficiency of SuccBB [1].

Biosensor Chip Functionalization for Challenging Proteins

When developing surface-based biosensors that require the immobilization of 'difficult' proteins like human serum albumin (HSA), SuccBB is an essential reagent. Standard amine-reactive crosslinkers like DSP have been shown to fail in achieving efficient HSA immobilization under low-concentration conditions, whereas SuccBB succeeded [2]. This makes SuccBB the evidence-backed choice for ensuring reliable and robust functionalization of biosensor surfaces where other crosslinkers fail [2].

Photoaffinity Labeling Probe Synthesis

SuccBB is a foundational reagent for the first step in a two-step photoaffinity labeling strategy. The NHS ester moiety is first used to conjugate the compound to a 'bait' molecule (e.g., a peptide nucleic acid (PNA), peptide, or small molecule ligand) via its primary amines . This creates a photoreactive probe that can be subsequently incubated with a target and photoactivated to form a covalent crosslink, enabling the capture and study of transient or weak biomolecular interactions .

Application
Selection Property
Validation Focus
Solid-support proteomics (AFM/MS)
Enhanced MS peptide yield
Peptide identification efficiency vs DSP
Biosensor chip for difficult proteins
Capture of low-abundance proteins
Immobilization success at low concentration
Photoaffinity probe synthesis
Heterobifunctional amine-to-UV conjugation
Probe formation and photoactivation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Succinimidyl 4-Benzoylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.